molecular formula C9H14O2 B2949360 (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol CAS No. 2166932-74-5

(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol

Cat. No. B2949360
CAS RN: 2166932-74-5
M. Wt: 154.209
InChI Key: YLXQVACQLCONDX-UHFFFAOYSA-N
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Description

“(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanol” is a chemical compound with the CAS Number: 2166932-74-5 . It has a molecular weight of 154.21 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is ( (1R,5S)-3-oxaspiro [bicyclo [3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanol . The InChI Code is 1S/C9H14O2/c10-6-8-4-7 (8)5-11-9 (8)2-1-3-9/h7,10H,1-6H2 .


Physical And Chemical Properties Analysis

The compound is an oil and is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry Building Blocks

The compound has been used in the synthesis of bicyclo[3.1.0]hexanes , which are important building blocks in medicinal chemistry. This synthesis involves a diastereoselective (3 + 2) annulation of cyclopropenes with cyclopropylanilines, providing access to compounds with an all-carbon quaternary center .

Antitumor Agents

Spirobarbiturates: , derivatives of barbituric acid, are biologically significant compounds that have been studied for their potential as antitumor agents. The antiproliferative activity of these compounds has been screened in various human and mouse cancer cell lines, showing significant activity .

Proapoptotic Effects

The compound has shown proapoptotic effects, which were evaluated using an Annexin V-FITC/DAPI dual-staining assay. This assay helps detect early apoptotic cells by examining the occurrence of phosphatidylserine externalization .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXQVACQLCONDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC3CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol

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